(2R)-3-Amino-2-phenoxypropanoic acid
Description
(2R)-3-Amino-2-phenoxypropanoic acid is a chiral amino acid derivative characterized by a phenoxy group at the C2 position and an amino group at the C3 position. Its stereochemistry (R-configuration at C2) is critical for its biological activity and interactions with enzymes or receptors. These compounds are often employed as building blocks in peptide synthesis, enzyme inhibitors, or precursors for pharmaceuticals due to their stereospecificity and functional group diversity .
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
(2R)-3-amino-2-phenoxypropanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-6-8(9(11)12)13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1 |
InChI Key |
KMUQZTDRJPLTHA-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)O[C@H](CN)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)OC(CN)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-Amino-2-phenoxypropanoic acid can be achieved through several methods. Another method includes the use of diazo compounds, ylides, or carbene intermediates to form the desired amino acid structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation at the amino group (-NH₂) under controlled conditions:
| Oxidizing Agent | Product Formed | Reaction Conditions | Yield |
|---|---|---|---|
| Hydrogen peroxide | Nitro compound | pH 7-8, 25°C | 68-72% |
| Potassium permanganate | Imine derivative | Acidic medium, 40°C | 55-60% |
Oxidation preferentially occurs at the β-amino position due to steric protection of the α-carbon by the phenoxy group. Side reactions involving the carboxylic acid group are suppressed through pH control.
Acylation Reactions
The amino group demonstrates nucleophilic reactivity in acylation processes:
Key acylation pathways :
-
Fmoc protection :
Reagent: 9-Fluorenylmethyl chloroformate (Fmoc-Cl)
Conditions: DCM, 0°C → RT, 4h
Product: (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenoxypropanoic acid
Conversion: >95% -
Acetic anhydride :
Product: N-acetyl derivative
Conditions: Pyridine catalyst, 50°C, 2h
Yield: 82%
Acylation preserves the stereochemical integrity at C2, as confirmed by chiral HPLC analysis.
Decarboxylative Coupling
Under catalytic conditions, the compound participates in stereoselective aldol reactions:
| Parameter | Specification |
|---|---|
| Catalyst | Cinchonidine-derived organocatalyst |
| Reaction Type | Decarboxylative aldol addition |
| Diastereoselectivity | anti:syn = 9:1 |
| Enantiomeric Excess | 92% ee (2R,3R) |
This reaction demonstrates the compound's utility in constructing β-hydroxy-α-amino acid derivatives, crucial for peptidomimetic synthesis .
Reductive Amination
The amino group participates in reductive amination with carbonyl compounds:
Representative reaction :
Reactant: Benzaldehyde
Reducing Agent: Sodium cyanoborohydride
Conditions: pH 5.5, methanol, 24h
Product: N-benzyl derivative
Yield: 74%
Steric hindrance from the phenoxy group limits reaction rates compared to non-substituted amino acids.
Acid-Catalyzed Degradation
Under strong acidic conditions:
text(2R)-3-Amino-2-phenoxypropanoic acid → Hydrolysis → 2-Phenoxypropanoic acid + Ammonium ion
Degradation kinetics :
Degradation products have been characterized via LC-MS .
Chlorination Reactions
Electrophilic chlorination occurs at activated positions:
| Chlorinating Agent | Position | Product |
|---|---|---|
| N-Chlorosuccinimide | Phenoxy ring (para) | 4-Chloro derivative |
| Cl₂ gas | α-carbon | 3-Amino-2-(4-chlorophenoxy)propanoic acid |
Reaction outcomes depend on solvent polarity and temperature .
Reaction Limitations & Challenges
-
Steric hindrance : The phenoxy group reduces reaction rates by 30-40% compared to non-substituted analogs
-
Racemization risk : Prolonged heating (>60°C) leads to 5-8% epimerization at C2
-
Solubility constraints : Limited organic solubility necessitates polar aprotic solvents for many reactions
These reaction characteristics make this compound particularly valuable for designing stereochemically complex bioactive molecules .
Scientific Research Applications
(2R)-3-Amino-2-phenoxypropanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2R)-3-Amino-2-phenoxypropanoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on its structural configuration and the nature of the target enzyme . The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
*Calculated based on molecular formula.
Key Observations:
- Amino Group Protection: Ethoxycarbonyl (Boc) groups (e.g., ) improve stability during synthetic processes but require deprotection for biological activity.
- Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethoxy ) enhance lipophilicity and metabolic stability, making them suitable for blood-brain barrier penetration.
- Stereochemistry : The R-configuration at C2 is conserved across analogs, ensuring enantioselective interactions in biological systems .
Biological Activity
(2R)-3-Amino-2-phenoxypropanoic acid, also known as a derivative of phenoxypropanoic acids, has garnered attention in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article provides a comprehensive overview of the compound's biological activity, including its interactions with molecular targets, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of an amino group, a phenoxy group, and a chiral center. This unique configuration contributes to its distinct biological properties. The compound can undergo various chemical reactions, such as oxidation and reduction, which may further influence its biological activity.
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, which may play a role in metabolic pathways or disease processes.
- Receptor Binding : It acts as a ligand for various receptors, influencing cellular signaling pathways. Notably, it has shown potential in modulating peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and inflammation .
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Anti-Cancer Properties : Preclinical studies have demonstrated that compounds related to this compound possess anti-tumor activity. For example, derivatives have been tested in human tumor xenograft models, showing significant tumor growth inhibition .
Study Model Compound Tested Result MX-1 Mammary Carcinoma This compound Significant tumor inhibition DLD-2 Colon Carcinoma Related derivatives Reduced tumor weight - Modulation of PPAR Activity : The compound has been shown to act as a partial agonist for PPARγ, influencing gene expression related to glucose and lipid metabolism. This property suggests potential applications in treating metabolic disorders such as diabetes .
- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Study 1: Tumor Growth Inhibition
In a study involving female B6C3F1 mice inoculated with human tumor cells, treatment with this compound resulted in notable reductions in tumor size compared to control groups. The efficacy was measured by calculating net tumor weights after treatment.
Case Study 2: PPAR Modulation
Research on the interaction of this compound with PPARγ revealed that it can activate the receptor without the adverse effects typically associated with full agonists. This finding has implications for developing safer therapeutic agents for metabolic diseases .
Q & A
Basic: What synthetic methodologies are optimized for producing (2R)-3-Amino-2-phenoxypropanoic acid with high enantiomeric purity?
Answer:
The synthesis of enantiomerically pure this compound typically involves chiral resolution or asymmetric catalysis. For example, diastereomeric salt formation using chiral auxiliaries (e.g., tartaric acid derivatives) can isolate the (2R)-isomer . Challenges include side reactions during deprotection, particularly for N-terminal derivatives, which may yield irreproducible mixtures . Optimized conditions for C-terminal analogs include mild acidic hydrolysis (e.g., trifluoroacetic acid/water) to preserve stereochemistry and avoid racemization .
Advanced: How can researchers address contradictions in NMR and mass spectrometry data when characterizing derivatives of this compound?
Answer:
Discrepancies between NMR and MS data often arise from dynamic stereochemical effects or impurities. For instance, oxidation products (e.g., 3-oxo derivatives) may exhibit tautomerism, complicating NMR interpretation . High-resolution MS (HRMS) combined with isotopic pattern analysis can confirm molecular formulas, while 2D NMR (e.g., NOESY) resolves stereochemical ambiguities . Contradictions in fragmentation patterns may indicate unintended substitutions (e.g., nitro to amino group reduction), requiring reaction condition adjustments (e.g., Pd/C catalyst purity) .
Basic: What analytical techniques are critical for validating the stereochemical integrity of this compound in peptide conjugates?
Answer:
Chiral HPLC with a cellulose-based stationary phase (e.g., Chiralpak IC) provides baseline separation of enantiomers . Circular dichroism (CD) spectroscopy confirms absolute configuration by correlating Cotton effects with known (2R)-configured analogs . X-ray crystallography is definitive but requires high-purity crystals, achievable via solvent diffusion (e.g., ethanol/water mixtures) .
Advanced: How can this compound be utilized as a covalent modifier in enzyme inhibition studies?
Answer:
The compound’s amino and phenoxy groups enable site-specific covalent bonding to enzyme active sites. For example, the phenoxy moiety can act as a leaving group in nucleophilic substitution reactions with cysteine residues in proteases . Kinetic studies (e.g., time-dependent IC50 shifts) confirm covalent inhibition, while MALDI-TOF MS identifies adduct formation . Competitive inhibition assays with reversible analogs (e.g., (2S)-isomers) distinguish covalent vs. non-covalent mechanisms .
Basic: What are the stability challenges of this compound under physiological conditions, and how can they be mitigated?
Answer:
The compound is prone to oxidation at the amino group and hydrolysis of the phenoxy linkage. Stability assays in phosphate-buffered saline (PBS, pH 7.4) at 37°C show ~20% degradation over 24 hours . Adding antioxidants (e.g., ascorbic acid) and storing at -20°C in anhydrous DMSO minimizes decomposition . LC-MS monitoring of degradation products (e.g., 3-oxo derivatives) guides formulation adjustments .
Advanced: What computational strategies aid in predicting the binding affinity of this compound derivatives for protein targets?
Answer:
Docking simulations (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases) identify key interactions, such as hydrogen bonding between the carboxylic acid and catalytic lysine residues . Molecular dynamics (MD) simulations (≥100 ns) assess stability of covalent adducts, with MM-PBSA calculations quantifying binding free energy . QSAR models incorporating Hammett σ values of substituents on the phenoxy ring predict activity trends .
Basic: How does the steric environment of the (2R)-configuration influence the reactivity of this compound in peptide coupling reactions?
Answer:
The (2R)-configuration imposes steric hindrance on the α-carbon, reducing racemization during carbodiimide-mediated couplings (e.g., EDC/HOBt) compared to (2S)-isomers . Pre-activation with HATU and DIEA in DMF improves coupling efficiency (>90%) for sterically demanding residues . Monitoring by 19F NMR (if fluorine tags are present) ensures minimal epimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
